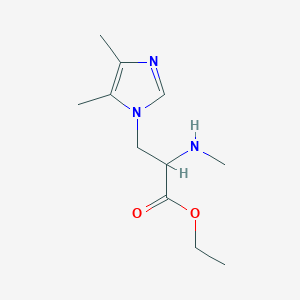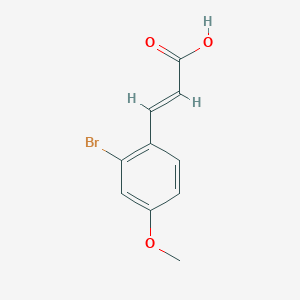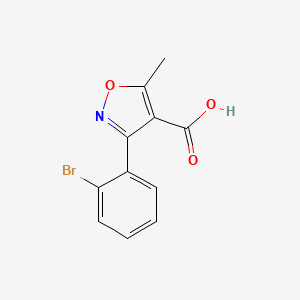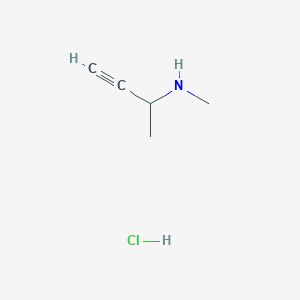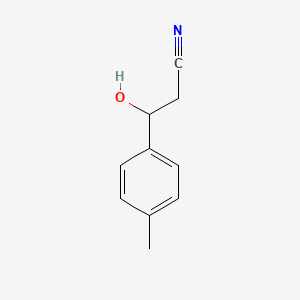
beta-Hydroxy-4-methylbenzenepropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Hydroxy-4-methylbenzenepropanenitrile: is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing beta-Hydroxy-4-methylbenzenepropanenitrile involves the aldol condensation of 4-methylbenzaldehyde with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of the desired product.
Grignard Reaction: Another approach involves the reaction of 4-methylbenzylmagnesium bromide with formaldehyde, followed by the addition of hydrogen cyanide. This method requires careful control of reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: beta-Hydroxy-4-methylbenzenepropanenitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 4-methylbenzenepropanone or 4-methylbenzoic acid.
Reduction: 4-methylbenzenepropanamine.
Substitution: 4-methylbenzenepropanenitrile derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Pharmaceuticals: beta-Hydroxy-4-methylbenzenepropanenitrile is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, providing insights into enzyme function and potential therapeutic targets.
Medicine:
Drug Development: Research into the pharmacological properties of this compound has led to the development of new drugs with potential therapeutic benefits.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which beta-Hydroxy-4-methylbenzenepropanenitrile exerts its effects involves interactions with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzenepropanenitrile: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
beta-Hydroxybenzenepropanenitrile: Lacks the methyl group, leading to variations in physical and chemical properties.
Uniqueness: beta-Hydroxy-4-methylbenzenepropanenitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
3-hydroxy-3-(4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5,10,12H,6H2,1H3 |
InChI-Schlüssel |
HTMRHSQTWGSYKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


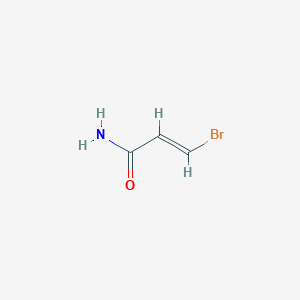
![2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
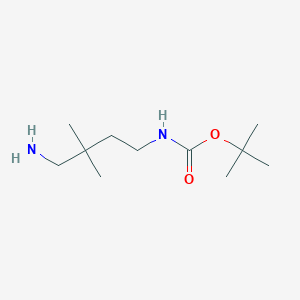
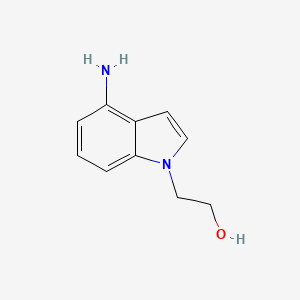
![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
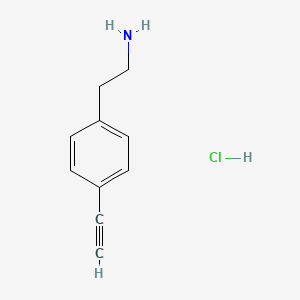

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B15313207.png)


